Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]- is a complex organic compound that features a boron-containing dioxaborolane ring and a thienyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]- typically involves the formation of the dioxaborolane ring followed by its attachment to the thienyl group. One common method involves the reaction of pinacolborane with a suitable thienyl derivative under catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]- exerts its effects involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups, making it a versatile reagent in various chemical transformations. The thienyl group can enhance the compound’s binding affinity to certain biological targets, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a thienyl group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of a thienyl group.
Uniqueness
Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]- is unique due to the presence of both the dioxaborolane ring and the thienyl group, which confer distinct reactivity and potential bioactivity. This combination makes it a valuable compound in both synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C14H22BNO2S |
---|---|
Molecular Weight |
279.2 g/mol |
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-thiophen-2-ylpropan-1-imine |
InChI |
InChI=1S/C14H22BNO2S/c1-13(2)14(3,4)18-15(17-13)11(8-9-16-5)12-7-6-10-19-12/h6-7,9-11H,8H2,1-5H3 |
InChI Key |
MWPLNMHKWGIXIT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC=NC)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.